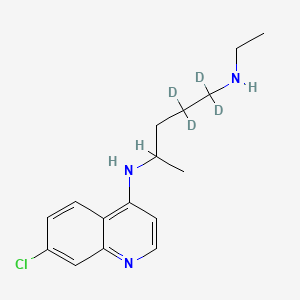
Desethyl Chloroquine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デスエチルクロロキン-d4は、クロロキン の主要な活性代謝物であるデスエチルクロロキンの重水素化された形態です。クロロキンは、熱帯熱マラリアの治療に使用される抗マラリア薬です。 デスエチルクロロキン-d4は、主に液体クロマトグラフィー質量分析(LC-MS)やガスクロマトグラフィー質量分析(GC-MS)などのさまざまな分析方法におけるデスエチルクロロキンの定量化のための内部標準として使用されます .
科学的研究の応用
Desethylchloroquine-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of desethylchloroquine.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of chloroquine and its metabolites.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing chloroquine therapy.
Industry: Applied in the quality control of pharmaceutical products containing chloroquine and its derivatives.
作用機序
デスエチルクロロキン-d4は、親化合物であるクロロキンと同様に、マラリアトロフォゾイトにおけるヘムポリメラーゼの作用を阻害することで効果を発揮します。この阻害は、ヘムからヘモゾインへの変換を阻止し、有毒なヘムの蓄積とそれに続く寄生虫の死をもたらします。 関与する分子標的には、クロロキンのデスエチルクロロキンへの脱アルキル化を担う、シトクロムP450酵素、特にCYP2C8およびCYP3A4が含まれます .
将来の方向性
生化学分析
Biochemical Properties
Desethyl Chloroquine-d4, like its parent compound Chloroquine, is known to interact with various enzymes, proteins, and other biomolecules. Chloroquine is known to inhibit autophagy and toll-like receptors (TLRs) As a metabolite of Chloroquine, this compound is expected to have similar interactions
Cellular Effects
It is known that Chloroquine, the parent compound, has effects on various types of cells and cellular processes . It is reasonable to assume that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chloroquine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a metabolite of Chloroquine, this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that Chloroquine and its metabolites, including Desethyl Chloroquine, are excreted with a half-life of elimination of approximately 40 days . This suggests that this compound may also have a long half-life and could continue to exert effects on cellular function over an extended period.
Dosage Effects in Animal Models
It is known that Chloroquine, the parent compound, has a half-life of 20 to 60 days . This suggests that the effects of this compound may also vary with dosage and could potentially cause toxic or adverse effects at high doses.
Metabolic Pathways
This compound is a major desethyl metabolite of Chloroquine . Chloroquine is metabolized in the liver to pharmacologically active by-products, including Desethyl Chloroquine
Transport and Distribution
It is known that Chloroquine, the parent compound, is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, and excreted via the kidneys and the feces . This suggests that this compound may have a similar pattern of transport and distribution.
Subcellular Localization
It is known that Chloroquine, the parent compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This suggests that this compound may have a similar pattern of subcellular localization.
準備方法
合成経路と反応条件
デスエチルクロロキン-d4は、クロロキンの脱アルキル化に続いて重水素原子の組み込みによって合成されます。合成経路には通常、所望の重水素標識を達成するために、重水素化された試薬と溶媒の使用が含まれます。 反応条件には、通常、水酸化ナトリウムなどの塩基と、重水素化されたメタノールや重水素化された水などの重水素化された溶媒の使用が含まれます .
工業生産方法
デスエチルクロロキン-d4の工業生産には、高純度と収率を保証するために自動化システムを使用した大規模合成が含まれます。 このプロセスには、高スループット抽出技術と、化合物分離精製用の高速液体クロマトグラフィー(HPLC)などの精製方法の使用が含まれます .
化学反応の分析
反応の種類
デスエチルクロロキン-d4は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するN-オキシド誘導体を生成することができます。
還元: 還元反応により、デスエチルクロロキン-d4を親化合物であるクロロキンに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: デスエチルクロロキン-d4のN-オキシド誘導体。
還元: クロロキンとその重水素化類似体。
科学研究への応用
デスエチルクロロキン-d4には、次のようないくつかの科学研究への応用があります。
化学: デスエチルクロロキンの定量化のための分析化学における内部標準として使用されます。
生物学: クロロキンとその代謝物の代謝と分布を理解するための薬物動態研究に使用されます。
医学: クロロキン療法を受けている患者における薬物レベルをモニタリングするために臨床研究で使用されます。
類似化合物との比較
類似化合物
クロロキン: デスエチルクロロキン-d4の親化合物で、抗マラリア薬として使用されます。
ヒドロキシクロロキン: クロロキンの誘導体で、抗マラリア作用と免疫調節作用が類似しています。
ビスデスエチルクロロキン: クロロキンの別の代謝物で、デスエチルクロロキンのさらなる脱アルキル化によって生成されます.
独自性
デスエチルクロロキン-d4は、重水素標識されているため、分析方法の理想的な内部標準となります。 重水素原子は独特な質量差を提供するため、質量分析法で非重水素化化合物と正確に定量化し、区別することができます .
特性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-AUHPCMSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675789 |
Source


|
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189971-72-9 |
Source


|
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
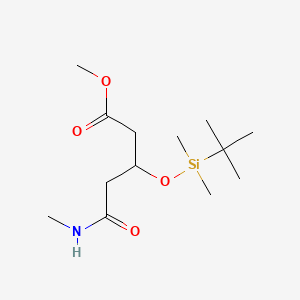
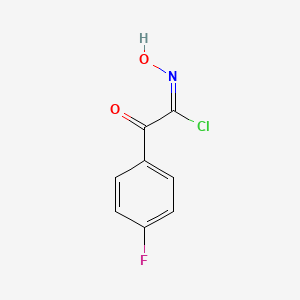
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
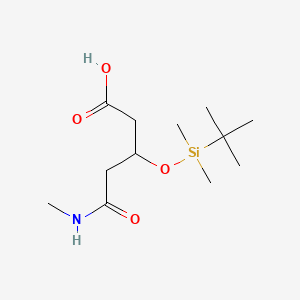
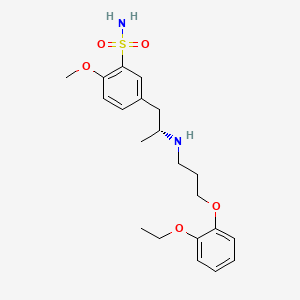
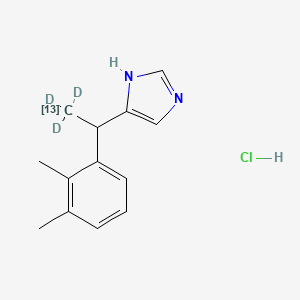
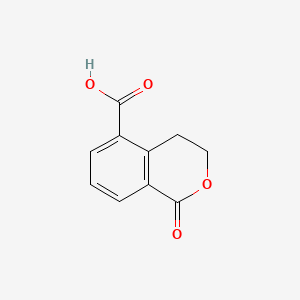
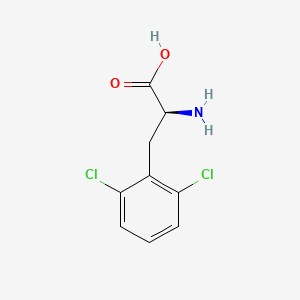

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)




